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molecular formula C10H12O B8793338 6-Methylindan-4-ol CAS No. 20294-32-0

6-Methylindan-4-ol

Cat. No. B8793338
M. Wt: 148.20 g/mol
InChI Key: ZYSDYEFSMQZMQA-UHFFFAOYSA-N
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Patent
US07507841B2

Procedure details

Using 6-methyl-2,3-dihydro-1H-inden-4-yl acetate synthesized in Reference Example 174, the title compound was synthesized in the same manner as in Reference Example 175. Yield 81%. Melting point: 82-83° C. (hexane-ethyl acetate).
Name
6-methyl-2,3-dihydro-1H-inden-4-yl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:13]=[C:12]([CH3:14])[CH:11]=[C:10]2[C:6]=1[CH2:7][CH2:8][CH2:9]2)(=O)C>CCCCCC.C(OCC)(=O)C>[CH3:14][C:12]1[CH:13]=[C:5]([OH:4])[C:6]2[CH2:7][CH2:8][CH2:9][C:10]=2[CH:11]=1 |f:1.2|

Inputs

Step One
Name
6-methyl-2,3-dihydro-1H-inden-4-yl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C2CCCC2=CC(=C1)C
Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesized in Reference Example 174

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=2CCCC2C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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